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Introduction

Lenapenem, also known as BO-2727, is a broad-spectrum carbapenem antibiotic with potent
bactericidal activity against a wide range of Gram-positive and Gram-negative pathogens.[1] As
a member of the [3-lactam class of antibiotics, its mechanism of action involves the inhibition of
bacterial cell wall synthesis, leading to cell lysis and death.[1] This technical guide provides a
comprehensive overview of the chemical structure, properties, and biological activity of
Lenapenem, with a focus on quantitative data and experimental methodologies relevant to
researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Lenapenem is a 1-3-methyl-carbapenem characterized by a substituted pyrrolidin-3-ylthio
group at the C-2 position.[2][3][4] This structural feature contributes to its broad spectrum of
activity and stability against hydrolysis by renal dehydropeptidase-1 (DHP-I), an enzyme that
can inactivate other carbapenems.[4][5]

Table 1: Chemical Identifiers for Lenapenem

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1667348?utm_src=pdf-interest
https://www.benchchem.com/product/b1667348?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/216262
https://pubchem.ncbi.nlm.nih.gov/compound/216262
https://www.benchchem.com/product/b1667348?utm_src=pdf-body
https://www.benchchem.com/product/b1667348?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9711251/
https://pubmed.ncbi.nlm.nih.gov/8109950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC192804/
https://pmc.ncbi.nlm.nih.gov/articles/PMC192804/
https://antibioticdb.com/AdbCompoundDisplayForward?id=301
https://www.benchchem.com/product/b1667348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-
[(3S,5S)-5-[(1R)-1-hydroxy-3-

IUPAC Name (methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-
methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-
carboxylic acid[1]

Synonym BO-2727[1]

CAS Number 149951-16-6[6]

Molecular Formula

C18H29N305S

C[C@@H]1[C@@H]2--INVALID-LINK----

SMILES INVALID-LINK--O)C(=0)0">C@H--INVALID-
LINK--O[1]
InChlKey PZLOCBSBEUDCPF-YJIVIRPOSA-N[1]

Table 2: Physicochemical Properties of Lenapenem

Property Value Source

Molecular Weight 399.5 g/mol PubChem[1]
XLogP3 -2.5 PubChem[1]
Exact Mass 399.18279221 Da PubChem[1]

pKa Data not available

Aqueous Solubility Data not available

Melting Point Data not available

Mechanism of Action

Like other B-lactam antibiotics, Lenapenem exerts its bactericidal effect by inhibiting the
synthesis of the bacterial cell wall.[1] The primary targets of Lenapenem are penicillin-binding
proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan
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synthesis.[1][7][8] By covalently binding to the active site of these enzymes, Lenapenem
blocks the transpeptidation reaction that forms the cross-links in the peptidoglycan matrix,
thereby compromising the structural integrity of the cell wall.[9][10] This leads to cell lysis and
bacterial death.

Lenapenem has demonstrated a high affinity for essential PBPs in both Gram-positive and
Gram-negative bacteria. Notably, its affinity for PBP 2 in Escherichia coli is approximately twice
that of imipenem.[11] It also exhibits high affinities for PBPs 2 and 3 in Pseudomonas

aeruginosa.[11]
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Mechanism of action of Lenapenem.

In Vitro Antibacterial Activity

Lenapenem has demonstrated a broad spectrum of in vitro activity against a wide array of
clinically significant bacteria.

Table 3: In Vitro Activity of Lenapenem (BO-2727) and Comparator Agents Against Various
Bacterial Isolates (MIC90 in pg/mL)
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Data compiled from references[11][12][13].

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination

The in vitro activity of Lenapenem is typically determined by the broth microdilution method
according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

» Bacterial Strains: Clinical isolates are grown overnight on appropriate agar plates (e.qg.,
Mueller-Hinton agar).

e Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies
in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This
suspension is then diluted to yield a final concentration of approximately 5 x 10"5 colony-
forming units (CFU)/mL in the test wells.

e Drug Dilution: Lenapenem and comparator agents are serially diluted in cation-adjusted
Mueller-Hinton broth in microtiter plates.

 Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the
microtiter plates containing the serially diluted antibiotics. The plates are incubated at 35-
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37°C for 18-24 hours.

o MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible growth of the organism.

In Vivo Efficacy

The in vivo efficacy of Lenapenem has been evaluated in various animal models of infection,
reflecting its potent in vitro activity.

Experimental Protocol: Murine Systemic Infection Model

e Animal Model: Male ICR mice (or a similar strain) are typically used.

« Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial
suspension (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in a
mucin-containing medium to enhance virulence.

o Treatment: Lenapenem and comparator agents are administered subcutaneously or
intravenously at various doses immediately after the bacterial challenge.

» Observation: The animals are observed for a period of 7 days, and mortality is recorded.

« Endpoint: The 50% effective dose (ED50), the dose that protects 50% of the infected animals
from death, is calculated using a suitable statistical method (e.g., probit analysis).

In a murine systemic infection model, Lenapenem demonstrated efficacy against both Gram-
positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and
imipenem-resistant Pseudomonas aeruginosa.[12][14] In a rat model of polymicrobial pyometra
involving E. coli and B. fragilis, treatment with Lenapenem resulted in milder inflammatory
changes and a better bacteriological response compared to the untreated and ceftazidime-
treated groups.[13]

Pharmacokinetics and Safety
Pharmacokinetics

Detailed pharmacokinetic parameters for Lenapenem are not extensively available in the
public domain. However, studies have indicated that it achieves high plasma levels in animal
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models, which contributes to its in vivo efficacy.[12][14] A key advantage of Lenapenem is its
stability against renal dehydropeptidase-I (DHP-I), which suggests it may not require co-
administration with a DHP-I inhibitor.[4][5]

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for Lenapenem are not publicly
available. As with other carbapenems, potential adverse effects would be monitored in
preclinical toxicology studies in relevant animal species, adhering to Good Laboratory Practice
(GLP) guidelines.[15] These studies would typically assess acute, sub-chronic, and chronic
toxicity, as well as developmental and reproductive toxicity.

Synthesis

The synthesis of Lenapenem (BO-2727) has been described in the scientific literature.[2][16]
The process involves the condensation of a protected pyrrolidine derivative with a carbapenem
core structure, followed by deprotection steps.[16] A detailed, step-by-step protocol is not
publicly available.

Protected Pyrrolidine
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Deprotection
Protected Lenapenem e.g., Hydrogenation Lenapenem

Condensation

Carbapenem Core
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-3-carboxylic acid 4-nitrobenzyl ester)
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Generalized synthetic scheme for Lenapenem.

Conclusion

Lenapenem is a promising carbapenem antibiotic with a broad spectrum of activity against
challenging Gram-positive and Gram-negative pathogens, including resistant strains. Its high
affinity for essential PBPs and stability against DHP-1 make it an attractive candidate for further
development. While detailed pharmacokinetic and toxicology data are not fully available in the
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public literature, the existing in vitro and in vivo efficacy data support its potential as a valuable

therapeutic agent in the fight against bacterial infections. Further research and clinical

development are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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